molecular formula C7H8ClNOS B13638276 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one

2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one

Cat. No.: B13638276
M. Wt: 189.66 g/mol
InChI Key: KDPSTTFSFCKVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one is an organic compound with the molecular formula C7H8ClNOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with an appropriate amine under controlled conditions. One common method includes the use of reductive amination, where the aldehyde group is converted to an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced forms.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted thiophene compounds.

Scientific Research Applications

2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-chlorothiophen-2-yl)propan-1-one: A structurally similar compound with a ketone group instead of an amino group.

    1-(5-chloro-2-thienyl)-2-(methylamino)-1-propanone: Another derivative with a methylamino group.

Uniqueness

2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one is unique due to the presence of both an amino group and a chlorothiophene ring. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H8ClNOS

Molecular Weight

189.66 g/mol

IUPAC Name

2-amino-1-(5-chlorothiophen-2-yl)propan-1-one

InChI

InChI=1S/C7H8ClNOS/c1-4(9)7(10)5-2-3-6(8)11-5/h2-4H,9H2,1H3

InChI Key

KDPSTTFSFCKVEF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(S1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.